![molecular formula C19H18BrN3O3 B2946106 N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide CAS No. 1022722-45-7](/img/structure/B2946106.png)
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide is a useful research compound. Its molecular formula is C19H18BrN3O3 and its molecular weight is 416.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide, with the CAS number 1022722-45-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.
The molecular formula of this compound is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. The compound exhibits a predicted density of 1.499 g/cm³ and a pKa of approximately 14.57, indicating its basic nature in biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
---|---|---|---|
N-(4-Bromo...) | 0.22 - 0.25 | - | Staphylococcus aureus |
N-(4-Bromo...) | - | - | Staphylococcus epidermidis |
The compound exhibited synergistic relationships with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A549 lung cancer cells:
Compound | IC50 (µM) | Cell Line |
---|---|---|
N-(4-Bromo...) | 10.5 | A549 |
Control | 15.0 | A549 |
In these studies, the compound reduced cell viability significantly compared to controls, suggesting its potential as an anticancer agent .
The biological activity of N-(4-Bromo...) may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this structure have been shown to interfere with the ATP-binding sites of kinases, leading to decreased phosphorylation of downstream targets essential for tumor growth .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, N-(4-Bromo...) was found to have superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for therapeutic applications in treating resistant infections .
- Anticancer Evaluation : A recent evaluation reported that N-(4-Bromo...) exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies. The study indicated that further optimization could enhance its selectivity and potency against various cancer types .
属性
IUPAC Name |
N-[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13(24)21-14-8-10-16(11-9-14)26-12-17-18(20)19(25)23(22(17)2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSFQHEGIVTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。